![molecular formula C13H21NO2 B14148470 2-Amino-2-[4-(pentyloxy)phenyl]ethanol CAS No. 157142-49-9](/img/structure/B14148470.png)
2-Amino-2-[4-(pentyloxy)phenyl]ethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The molecular formula of this compound is C15H23NO6, and it has a molecular weight of 313.35 g/mol.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-[4-(pentyloxy)phenyl]ethanol can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is widely applied for carbon–carbon bond formation . This reaction utilizes boron reagents and palladium catalysts under mild and functional group tolerant conditions . The general steps include oxidative addition, transmetalation, and reductive elimination to form the desired product.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, are common in industrial settings to achieve efficient production.
化学反应分析
Types of Reactions
2-Amino-2-[4-(pentyloxy)phenyl]ethanol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines. Substitution reactions result in the formation of new compounds with different functional groups.
科学研究应用
2-Amino-2-[4-(pentyloxy)phenyl]ethanol has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic effects and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of various industrial chemicals and materials.
作用机制
The mechanism of action of 2-Amino-2-[4-(pentyloxy)phenyl]ethanol involves its interaction with molecular targets and pathways. As a sympathomimetic compound, it mimics the effects of sympathetic nervous system neurotransmitters, leading to vasoconstriction and reduced nasal congestion. The compound binds to adrenergic receptors, triggering a cascade of intracellular events that result in its physiological effects.
相似化合物的比较
Similar Compounds
- 2-Amino-2-[4-(methoxy)phenyl]ethanol
- 2-Amino-2-[4-(ethoxy)phenyl]ethanol
- 2-Amino-2-[4-(butoxy)phenyl]ethanol
Uniqueness
2-Amino-2-[4-(pentyloxy)phenyl]ethanol is unique due to its specific pentyloxy group, which imparts distinct chemical and physical properties compared to its analogs.
属性
CAS 编号 |
157142-49-9 |
|---|---|
分子式 |
C13H21NO2 |
分子量 |
223.31 g/mol |
IUPAC 名称 |
2-amino-2-(4-pentoxyphenyl)ethanol |
InChI |
InChI=1S/C13H21NO2/c1-2-3-4-9-16-12-7-5-11(6-8-12)13(14)10-15/h5-8,13,15H,2-4,9-10,14H2,1H3 |
InChI 键 |
IXAKQAQBCHXBOT-UHFFFAOYSA-N |
规范 SMILES |
CCCCCOC1=CC=C(C=C1)C(CO)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


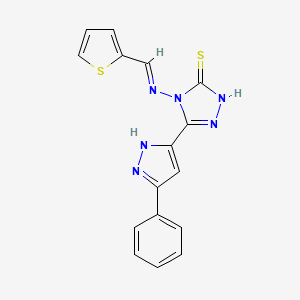
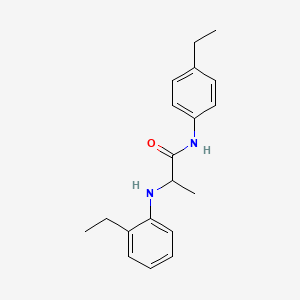

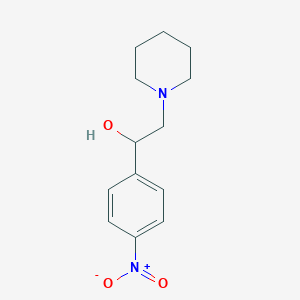

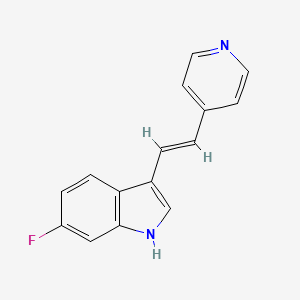
![N-[(6-nitro-1,3-benzothiazol-2-yl)carbamothioyl]-1-benzofuran-2-carboxamide](/img/structure/B14148432.png)
![12-ethyl-12-methyl-5-prop-2-enylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B14148439.png)
![methyl 2-amino-4-(4-methoxyphenyl)-7-methyl-5-oxo-6-(pyridin-3-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B14148444.png)
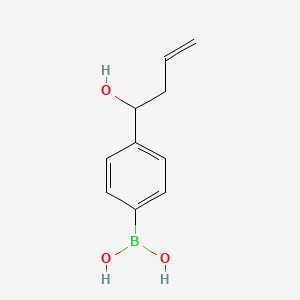
![4-[4-(1,3-Benzodioxol-5-ylmethylideneamino)phenyl]sulfonylaniline](/img/structure/B14148455.png)
![1-[1-(4-tert-Butylphenyl)ethyl]-1,2,3,4-tetrahydronaphthalene](/img/structure/B14148457.png)
![2,3-Dimethyl-1H-pyrrolo[3,2-h]quinoline](/img/structure/B14148463.png)
![1-[2-[(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]phenyl]ethanone](/img/structure/B14148465.png)
